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Compound of Interest

Compound Name: (-)-Cyclopenin

Cat. No.: B1669418

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for
the use of (-)-Cyclopenin as an analytical standard. This document is intended to support
research, quality control, and drug development activities.

Introduction to (-)-Cyclopenin

(-)-Cyclopenin is a benzodiazepine alkaloid metabolite produced by several species of the
Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1][2] It
belongs to the cyclodipeptide class of fungal metabolites.[3] While often mistaken for a
mycotoxin, (-)-Cyclopenin exhibits low toxicity in vitro against mammalian, bacterial, or fungal
cells.[2] Its primary significance in research lies in its role as a biosynthetic intermediate for 3-
O-methyl viridicatin, a potent inhibitor of TNFa-induced HIV replication.[2] Due to its complex
structure and biological relevance, highly pure analytical standards are crucial for accurate
guantification and identification in complex matrices.

Physicochemical Properties and Specifications

An analytical standard of (-)-Cyclopenin should be characterized by the following properties.
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Property Data Reference
Molecular Formula C17H14N203 [1112]
Molecular Weight 294.30 g/mol [1][2]

CAS Number 19553-26-5 [2]

4-methyl-3'-phenylspiro[1H-
IUPAC Name 1,4-benzodiazepine-3,2'- [1]

oxirane]-2,5-dione

Synonyms Cyclopenine, (-)-Cyclopenine [1]

Purity >95% by HPLC [2]

Soluble in ethanol, methanol,

Solubility DMF, or DMSO. Limited water [2]
solubility.
Long-Term Storage -20°C [2]

Experimental Protocols

Detailed methodologies for the analysis of (-)-Cyclopenin are provided below.

Reverse-phase HPLC is the primary method for assessing the purity of (-)-Cyclopenin and for
its quantification in various samples.

Protocol:
e Sample Preparation:

o Accurately weigh and dissolve the (-)-Cyclopenin standard in a suitable solvent (e.qg.,
methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

o From the stock solution, prepare a series of dilutions (e.g., 5-100 pg/mL) using the mobile
phase as the diluent to construct a calibration curve.

o Filter all solutions through a 0.45 um syringe filter before injection to remove any
particulate matter.
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o Chromatographic Conditions:

o The following conditions are based on published data for LC-MS analysis and can be
adapted for standard HPLC with UV detection.[1]

Parameter Recommended Conditions

Standard HPLC with UV-Vis or Diode Array

HPLC System
Detector (DAD)

Hypersil GOLD C18 (100 x 2.1 mm, 1.9 um
Column particle size) or equivalent reverse-phase

column

A: Water with 0.1% Formic AcidB: Acetonitrile

Mobile Phase . . .

with 0.1% Formic Acid
_ A time-based gradient from 5% to 95% B is

Gradient ) )
recommended to ensure optimal separation.
0.2 - 0.4 mL/min (adjusted for column

Flow Rate ) )
dimensions)

Column Temp. 30-40°C

] UV detection at 254 nm or based on the UV

Detection
spectrum of the standard.

Injection Vol. 5-20uL

o Data Analysis:

o Purity is determined by calculating the peak area percentage of the main peak relative to
the total peak area.

o Quantification is achieved by plotting a calibration curve of peak area versus concentration
and using linear regression to determine the concentration of unknown samples.

HPLC Analysis Workflow
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Caption: Workflow for HPLC analysis of (-)-Cyclopenin.
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LC-MS is a powerful technique for the unequivocal identification of (-)-Cyclopenin, providing
accurate mass and fragmentation data for structural confirmation.

Protocol:
e LC Conditions:

o Utilize the HPLC conditions outlined in Section 3.1. The use of a volatile buffer like formic
acid is essential for MS compatibility.

e Mass Spectrometry Conditions:

o The following parameters are derived from public spectral data and can be used as a
starting point for method development.[1]

Parameter Positive lon Mode (ESI+) Negative lon Mode (ESI-)

LTQ Orbitrap XL, IT/ion trap, or  LTQ Orbitrap XL, IT/ion trap, or

Mass Analyzer i i

equivalent equivalent
lonization Mode Electrospray lonization (ESI) Electrospray lonization (ESI)
Precursor lon (m/z) [M+H]*: 295.1077 [M-H]~: 293.0932

) Collision-Induced Dissociation Higher-Energy C-trap
Fragmentation Mode

(CID) or HCD Dissociation (HCD)
o 15-35% (nominal, requires 15-20% (nominal, requires
Collision Energy o o
optimization) optimization)
Key MS/MS Fragments 264, 236, 177 250, 236, 222, 159

e Data Analysis:

o Confirm the presence of (-)-Cyclopenin by matching the accurate mass of the precursor
ion (within a 5 ppm mass tolerance) and the retention time with the analytical standard.

o Structural confirmation is achieved by comparing the experimentally obtained MS/MS
fragmentation pattern with the reference spectrum of the standard.
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LC-MS Analysis Workflow
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Caption: Workflow for LC-MS based identification of (-)-Cyclopenin.

NMR spectroscopy is the definitive technique for the structural elucidation of (-)-Cyclopenin.
While quantitative NMR (QNMR) can be used for purity assessment, *H and 13C NMR are
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primarily used for structural verification of the standard.
Protocol:
e Sample Preparation:

o Dissolve 5-10 mg of the (-)-Cyclopenin standard in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).
o Transfer the solution to a clean, dry 5 mm NMR tube.
o Data Acquisition:

o Acquire H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR
spectrometer (=400 MHz).

o Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
o Data Analysis:
o Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

o Compare the obtained chemical shifts, coupling constants, and correlations with published
data or the certificate of analysis for the standard. Public databases like PubChem contain

reference spectra for (-)-Cyclopenin.[1]

Biological Activity Context

Understanding the biological context of (-)-Cyclopenin is important for its application in
research. It is a key intermediate in a biosynthetic pathway within Penicillium species.

Biosynthetic Relationship
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Caption: Biosynthetic role of (-)-Cyclopenin.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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